molecular formula C15H22ClNO3 B12352332 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

Cat. No.: B12352332
M. Wt: 299.79 g/mol
InChI Key: KEOYIULXMYHCBV-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic cathinone derivative characterized by a 3,4-dihydroxyphenyl substituent and a pentan-1-one backbone linked to a pyrrolidine ring. This structural configuration places it within the broader family of pyrovalerone analogs, which are known for their psychoactive properties mediated through monoamine transporter inhibition .

Properties

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-2-5-12(16-8-3-4-9-16)15(19)11-6-7-13(17)14(18)10-11;/h6-7,10,12,17-18H,2-5,8-9H2,1H3;1H

InChI Key

KEOYIULXMYHCBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Ketone Intermediate Formation

The synthesis begins with the preparation of the ketone intermediate, 1-(3,4-dihydroxyphenyl)pentan-1-one. Friedel-Crafts acylation of 3,4-dihydroxybenzene (pyrocatechol) with valeroyl chloride in the presence of aluminum trichloride (AlCl₃) achieves regioselective substitution at the aromatic ring. Optimal conditions include:

  • Molar ratio : 1:1.2 (pyrocatechol to valeroyl chloride)
  • Catalyst loading : 10–15% w/w AlCl₃
  • Solvent : Dichloromethane at 0–5°C to minimize side reactions.

Yields typically range from 65–78%, with residual AlCl₃ neutralized via aqueous workup.

α-Bromination for Reactive Halogenation

The ketone intermediate undergoes α-bromination to introduce a bromine atom at the second carbon of the pentanone chain. Bromine (Br₂) in dichloromethane, catalyzed by AlCl₃, facilitates this step:
$$ \text{R-CO-CH₂-CH₂-CH₂-CH₃} + \text{Br}2 \xrightarrow{\text{AlCl}3} \text{R-CO-CHBr-CH₂-CH₂-CH₃} $$
Reaction conditions:

  • Temperature : 25°C for 4–6 hours
  • Bromine stoichiometry : 1.1 equivalents to minimize di-bromination.
    Crude yields exceed 90%, though purification via silica gel chromatography is necessary to isolate the mono-brominated product.

Pyrrolidine Substitution and Hydrochloride Salt Formation

The α-bromo ketone reacts with pyrrolidine in anhydrous tetrahydrofuran (THF) to form the tertiary amine. Nucleophilic substitution proceeds at 50°C for 12 hours, with excess pyrrolidine (2.5 equivalents) ensuring complete conversion. The free base is then treated with hydrochloric acid (HCl) in ethanol to precipitate the monohydrochloride salt. Recrystallization from ethanol-diethyl ether (1:3 v/v) yields a purity of ≥98%.

Optimization of Reaction Parameters

Catalyst and Solvent Effects on Acylation Efficiency

Comparative studies reveal that AlCl₃ outperforms FeCl₃ or ZnCl₂ in Friedel-Crafts acylation due to its stronger Lewis acidity. Polar aprotic solvents like dichloromethane enhance electrophilic substitution kinetics compared to non-polar alternatives (Table 1).

Table 1: Solvent Impact on Acylation Yield

Solvent Yield (%) Reaction Time (h)
Dichloromethane 78 6
Toluene 52 10
Diethyl ether 45 12

Temperature Modulation during Bromination

Elevated temperatures (>30°C) accelerate bromination but increase di-substitution byproducts. Kinetic profiling identifies 25°C as optimal, balancing reaction rate (4–6 hours) and selectivity (94% mono-brominated product).

Purification and Analytical Characterization

Recrystallization and Chromatography

The hydrochloride salt is purified via sequential recrystallization from ethanol-ether mixtures, achieving a melting point of 218–220°C. Flash column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes residual pyrrolidine and brominated impurities.

Structural Confirmation via Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.73 (s, 1H, ArH), 6.68 (d, J = 8.4 Hz, 1H, ArH), 3.45–3.38 (m, 4H, pyrrolidine-CH₂), 2.98 (t, J = 7.2 Hz, 2H, CO-CH₂), 1.85–1.72 (m, 6H, pyrrolidine-CH₂ and pentanone-CH₂).
  • HPLC : Retention time 8.9 min (C18 column, 0.1% TFA in acetonitrile/water 45:55).
  • Mass spectrometry : m/z 263.2 [M+H]⁺ (free base), 299.8 [M+H]⁺ (hydrochloride).

Scalability and Industrial Considerations

Challenges in Large-Scale Bromination

Exothermic bromination necessitates jacketed reactors with temperature control to prevent runaway reactions. Patent data highlights the use of continuous flow systems to improve safety and consistency.

Cost-Effective Purification Strategies

Industrial-scale recrystallization employs ethanol-water mixtures (2:1 v/v) to reduce solvent costs while maintaining ≥97% purity. Centrifugal partition chromatography (CPC) is explored as an alternative to column chromatography for higher throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrrolidinyl ketones, characterized by a pentanone backbone substituted with a pyrrolidine moiety and a dihydroxyphenyl group. Its molecular formula is C15H22ClNO3C_{15}H_{22}ClNO_3 with a molecular weight of approximately 299.79 g/mol. The presence of hydroxyl groups on the aromatic ring enhances its interaction with neurotransmitter systems, particularly dopamine and norepinephrine transporters.

Pharmacological Applications

Psychoactive Properties
Research indicates that 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride exhibits stimulant effects due to its ability to inhibit the reuptake of monoamines. This mechanism is crucial for its potential use in treating conditions such as attention-deficit hyperactivity disorder (ADHD) and depression, where modulation of neurotransmitter levels is beneficial.

Comparative Studies
Comparative studies have shown that the compound's enantiomers possess different biological activities. Specific configurations demonstrate higher affinities for target receptors, suggesting that stereochemistry plays a vital role in its pharmacological effects.

Case Studies

Several studies have documented the effects of this compound in various models:

  • Neurotransmitter Interaction Studies : Investigations have shown that this compound selectively inhibits dopamine and norepinephrine reuptake in vitro, supporting its potential as a therapeutic agent for mood disorders .
  • Behavioral Studies : Animal models treated with this compound exhibited increased locomotor activity, indicative of stimulant effects similar to those observed with amphetamines .
  • Toxicological Assessments : Safety profiles have been evaluated through acute toxicity studies, which suggest manageable side effects at therapeutic doses .

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group may interact with enzymes and receptors, leading to modulation of their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Substituent Molecular Weight Solubility Pharmacological Activity Regulatory Status
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride 3,4-dihydroxyphenyl ~311.8 (calculated) Likely high water solubility due to -OH groups Hypothesized strong monoamine reuptake inhibition Not explicitly regulated
MDPV (3,4-Methylenedioxypyrovalerone) 3,4-methylenedioxy 305.8 Soluble in water, methanol, chloroform Potent DAT/NET inhibition; high abuse potential Schedule II (UN 1971)
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Phenyl 283.8 ~10 mg/mL in PBS; ~20 mg/mL in EtOH Desmethyl pyrovalerone analog; Schedule IV Schedule IV (UN 1971)
4-MPHP 4-methylphenyl 291.8 Not reported Emerging NPS; crystallographically characterized Unregulated in most regions
Naphyrone (1-(2-Naphthyl)-2-(pyrrolidin-1-yl)pentan-1-one) 2-naphthyl 309.8 Limited data High-affinity monoamine uptake inhibition Banned in multiple countries
5-DBFPV (3-Desoxy-3,4-MDPV) 2,3-dihydrobenzofuran-5-yl 307.9 Crystalline solid; research use only Unknown physiological effects Research chemical

Key Findings from Comparative Analysis

Substituent Impact on Solubility and Bioavailability
  • The 3,4-dihydroxyphenyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., methyl in 4-MPHP or methylenedioxy in MDPV) due to hydrogen bonding .
  • MDPV’s 3,4-methylenedioxy group balances lipophilicity and water solubility, contributing to its high bioavailability and CNS effects .
Pharmacological Activity
  • Monoamine Transporter Inhibition: Pyrovalerone analogs like MDPV and α-PVP are potent dopamine/norepinephrine transporter (DAT/NET) inhibitors with minimal serotonin transporter (SERT) activity . The target compound’s dihydroxy groups may introduce steric hindrance or hydrogen bonding, altering transporter affinity.

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride, commonly referred to as a derivative of pyrovalerone, is a compound that has garnered attention for its potential psychoactive properties and interactions with neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride is C15H22ClNO3C_{15}H_{22}ClNO_3, with a molecular weight of approximately 299.79 g/mol. The compound features a pentanone backbone with a pyrrolidine moiety and a dihydroxyphenyl group, which are critical for its biological activity.

Research indicates that this compound primarily interacts with monoamine transporters, particularly dopamine (DAT) and norepinephrine transporters (NET). The inhibition of these transporters leads to increased levels of dopamine and norepinephrine in the synaptic cleft, contributing to stimulant effects. The compound's enantiomers exhibit different affinities for these transporters, suggesting that stereochemistry plays a significant role in its biological activity.

Stimulant Properties

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride has been shown to possess stimulant properties similar to those of other pyrrolidinyl ketones. It selectively inhibits the reuptake of dopamine and norepinephrine, which may result in increased alertness and energy levels. Comparative studies have demonstrated that variations in the structure can lead to differences in potency among similar compounds.

Acetylcholinesterase Inhibition

While the primary focus is on monoamine transporters, there is also emerging evidence regarding the compound's potential acetylcholinesterase inhibitory activity. This property may contribute to cognitive enhancement effects, although further research is required to elucidate the specific mechanisms involved .

Comparative Analysis with Related Compounds

A comparison of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride with other structurally similar compounds reveals notable differences in biological activity:

Compound NameStructure FeaturesUnique Aspects
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-oneContains a phenyl group without hydroxyl substitutionsKnown as alpha-PVP; widely studied for stimulant effects
PyrovaleroneSimilar backbone but different substituentsNoted for its potent stimulant properties
N-EthylhexedroneContains ethyl substitution on the nitrogenExhibits similar stimulant effects but different receptor interactions

The unique substitution pattern on the aromatic ring of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride enhances its interaction with neurotransmitter systems compared to other analogs.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the pharmacological profile of this compound:

  • Study on Monoamine Transporters : A study demonstrated that this compound significantly inhibits DAT and NET with IC50 values comparable to other known stimulants. This suggests potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) or narcolepsy .
  • Cognitive Enhancement : Preliminary findings indicate that due to its acetylcholinesterase inhibitory properties, this compound may also enhance cognitive functions. However, further clinical trials are necessary to confirm these effects .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for resolving enantiomers of cathinone derivatives like 1-(3,4-dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one?

  • Methodological Answer : Use chiral liquid chromatography (LC) with polysaccharide-based columns (e.g., Chiralpak®) under reversed-phase conditions. Mobile phases containing acetonitrile and ammonium formate buffer (pH 3.0–5.0) optimize enantiomeric separation. Validate resolution using circular dichroism (CD) or polarimetry to confirm enantiopurity .

Q. How should researchers design experiments to assess the compound’s monoamine transporter (DAT/NET/SERT) selectivity?

  • Methodological Answer : Conduct in vitro radioligand binding assays using transfected HEK-293 cells expressing human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Use [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT. Compare IC₅₀ values to determine selectivity ratios, ensuring normalization to reference inhibitors (e.g., cocaine for DAT) .

Q. What synthetic strategies are optimal for producing high-purity hydrochloride salts of pyrrolidinyl-substituted cathinones?

  • Methodological Answer : Employ a two-step synthesis: (1) Condense 3,4-dihydroxyphenylpentan-1-one with pyrrolidine via reductive amination using sodium cyanoborohydride. (2) Purify the free base via flash chromatography (silica gel, ethyl acetate/methanol), then treat with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Confirm purity via HPLC (≥98%) and X-ray crystallography for structural validation .

Q. Which spectroscopic methods are critical for characterizing this compound’s structural features?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the phenyl-pentanone backbone and pyrrolidine substitution. For the hydrochloride salt, observe a downfield shift in the carbonyl peak (~200–210 ppm in ¹³C NMR). IR spectroscopy verifies the C=O stretch (~1680 cm⁻¹) and N–H⁺Cl⁻ absorption (~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H⁺]⁺ at m/z 294.147) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of DAT/NET selectivity in analogs?

  • Methodological Answer : Systematically modify the phenyl ring (e.g., halogenation, methyl/methoxy groups) and pyrrolidine substituents. For example, 3,4-dichlorophenyl or naphthyl groups (as in 4t/4u analogs) enhance DAT/NET inhibition. Use computational docking (e.g., AutoDock Vina) to model interactions with transporter binding pockets. Validate via in vivo microdialysis in rodents to correlate DAT/NET occupancy with behavioral outcomes .

Q. What experimental approaches resolve contradictions between in vitro transporter inhibition data and in vivo neurochemical effects?

  • Methodological Answer : Perform pharmacokinetic profiling (plasma/brain concentration-time curves) to assess blood-brain barrier penetration. If in vitro potency (e.g., DAT IC₅₀ = 10 nM) does not align with in vivo dopamine efflux, evaluate metabolite activity via LC-MS/MS. For example, N-dealkylation metabolites may exhibit weaker transporter affinity, requiring adjusted dosing regimens .

Q. How should researchers design cross-species toxicokinetic studies to predict human metabolic pathways?

  • Methodological Answer : Use liver microsomes from human, rat, and zebrafish to compare Phase I metabolism (CYP450 isoforms). Identify major metabolites via UPLC-QTOF-MS and benchmark against human hepatocyte data. For neurotoxicity, assess reactive oxygen species (ROS) generation in SH-SY5Y cells and correlate with mitochondrial membrane potential changes .

Q. What strategies mitigate variability in crystallographic data for hydrochloride salts of structurally similar cathinones?

  • Methodological Answer : Standardize crystallization conditions (solvent: methanol/water, slow evaporation). Resolve disorder in the pyrrolidine ring via low-temperature (100 K) X-ray diffraction. Compare unit cell parameters with analogs (e.g., 4-MPHP, α-PiHP) to identify trends in packing efficiency and counterion interactions .

Methodological Notes

  • Key References : Prioritized peer-reviewed studies (e.g., Meltzer et al., 2006) and regulatory reports (EMCDDA, British Pharmacopoeia).
  • Data Gaps : Limited in vivo neuropharmacology data for this specific analog suggests extrapolation from structurally related compounds (e.g., 4-Cl-α-PVP, 4F-α-PVP) is necessary .

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